molecular formula C6H15N3O B15096178 2,6-Diaminohexanamide

2,6-Diaminohexanamide

Cat. No.: B15096178
M. Wt: 145.20 g/mol
InChI Key: HKXLAGBDJVHRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-Hexanoic Acid Amide is an organic compound belonging to the class of alpha amino acid amides. It is a derivative of alpha amino acids and is characterized by the presence of two amino groups attached to a hexanoic acid amide backbone

Synthetic Routes and Reaction Conditions:

    Direct Amide Coupling: One of the straightforward methods for synthesizing 2,6-Diamino-Hexanoic Acid Amide involves the direct coupling of carboxylic acids and amines using diphenylsilane with N-methylpyrrolidine.

    Two-Step Hydrogenation: Another method involves the two-step hydrogenation of 2-oximino-6-nitrohexanamide.

Industrial Production Methods: Industrial production methods for 2,6-Diamino-Hexanoic Acid Amide typically involve large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions are crucial for efficient production.

Types of Reactions:

    Oxidation: 2,6-Diamino-Hexanoic Acid Amide can undergo oxidation reactions, typically involving the amino groups.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: Substitution reactions can occur at the amino groups or the amide group, leading to a variety of products.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.

    Reducing Agents: Hydrogen gas (H₂) in the presence of catalysts.

    Substitution Reagents: Halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include various substituted amides, reduced amines, and oxidized derivatives.

Scientific Research Applications

2,6-Diamino-Hexanoic Acid Amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diamino-Hexanoic Acid Amide involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but it is known to interact with pituitary adenylate cyclase-activating polypeptide in humans .

Comparison with Similar Compounds

Uniqueness: What sets 2,6-Diamino-Hexanoic Acid Amide apart is its specific arrangement of amino groups and the hexanoic acid amide backbone, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2,6-diaminohexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLAGBDJVHRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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